Piperidine, 1-(4-(((5-((4-chlorophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5655104, also known as 3-Chlorobenzo[b]thiophene-2-carboxylic acid, is an organic compound with the chemical formula C9H5ClO2S. This compound is part of the benzo[b]thiophene family, which is characterized by a benzene ring fused to a thiophene ring. It is a white or off-white crystalline solid with limited solubility in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods: The industrial production of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically involves large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use as an intermediate in organic synthesis reactions .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, such as bromine, in the presence of a Lewis acid catalyst like iron (III) bromide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Bromination: Typically carried out with bromine in the presence of a Lewis acid catalyst.
Acidification: Used in the synthesis process to obtain the final product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of 3-Chlorobenzo[b]thiophene-2-carboxylic acid would yield brominated derivatives of the compound .
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. detailed studies on its exact mechanism of action are limited .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene: A closely related compound with similar chemical properties.
2-Chlorobenzo[b]thiophene: Another derivative with slight structural differences.
Comparison: 3-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
104183-58-6 |
---|---|
Molecular Formula |
C23H22ClN3O2S2 |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22ClN3O2S2/c24-18-8-4-16(5-9-18)14-20-22(29)27(23(30)31-20)15-25-19-10-6-17(7-11-19)21(28)26-12-2-1-3-13-26/h4-11,14,25H,1-3,12-13,15H2/b20-14+ |
InChI Key |
VDKHPZQKYCBDAK-XSFVSMFZSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)/C(=C\C4=CC=C(C=C4)Cl)/SC3=S |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NCN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.